3-Amino-1-(but-2-en-1-yl)-1,2-dihydropyridin-2-one
Description
3-Amino-1-(but-2-en-1-yl)-1,2-dihydropyridin-2-one is a heterocyclic compound featuring a six-membered dihydropyridinone core with an amino group at position 3 and a but-2-en-1-yl substituent at position 1. The unsaturated butenyl group introduces steric and electronic effects that distinguish it from simpler alkyl-substituted analogs. This compound is of interest in medicinal chemistry and materials science due to the versatility of the dihydropyridinone scaffold in modulating biological activity and physicochemical properties .
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
3-amino-1-[(E)-but-2-enyl]pyridin-2-one |
InChI |
InChI=1S/C9H12N2O/c1-2-3-6-11-7-4-5-8(10)9(11)12/h2-5,7H,6,10H2,1H3/b3-2+ |
InChI Key |
FWOIXLZUIMPTJT-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/CN1C=CC=C(C1=O)N |
Canonical SMILES |
CC=CCN1C=CC=C(C1=O)N |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Cross-Coupling Approach
According to a patent (US8772497B2), a prominent method involves the palladium-catalyzed coupling of a 3-(2-cyanophenyl)-5-(2-pyridyl)-2(1H)-pyridone precursor with phenylboronic acid derivatives. This process facilitates the formation of the dihydropyridin-2-one core via Suzuki-Miyaura coupling under mild conditions, with subsequent functionalization at the 3-position to introduce amino and allyl groups.
[Compound I] + [Phenylboronic acid derivative] --(Pd catalyst, base)--> [Dihydropyridin-2-one derivative]
- Catalyst: Palladium complex (e.g., Pd(PPh₃)₄)
- Base: Triethylamine or potassium carbonate
- Solvent: Toluene or dimethylformamide (DMF)
- Temperature: 80–120°C
- High yields (~70-85%)
- Crystalline products suitable for further functionalization
Hydrolysis and Hofmann Rearrangement
A subsequent step involves hydrolyzing nitrile groups to amides, followed by Hofmann rearrangement to generate the amino group at the 3-position. This method is particularly effective when starting from nitrile-containing precursors and has been demonstrated to produce the target compound with high regioselectivity.
Nitrile derivative --(H₂SO₄, heat)--> Amide --(Br₂, NaOH, heat)--> Amino-dihydropyridin-2-one
Radical Deoxygenation Using Tributyltin Hydride
Motamed et al. describe a radical deoxygenation process on 3-azatricyclo[2.2.1.0²,6]heptan-5-ols using tributyltin hydride (Bu₃SnH). This method effectively converts oxygenated intermediates into the dihydropyridine core, providing access to 3-amino-1-(but-2-en-1-yl)-1,2-dihydropyridin-2-one.
Epoxide or hydroxylated intermediate --(Bu₃SnH, radical initiator)--> Dihydropyridine
- Moderate (37-63%)
- Suitable for complex substitution patterns
Advanced Synthetic Methodologies and Recent Discoveries
Photochemical and Thermal Cyclizations
Synthesis of 1,2-dihydropyridines via photochemical cyclization of hydroxamic acid esters has been reported, offering a route to the core heterocycle under mild conditions. Thermal cyclization of hydroxamic acid derivatives also yields the dihydropyridine ring system, with yields ranging from 32-58%.
Asymmetric Synthesis
Recent advances include asymmetric synthesis of 2-substituted 1,2-dihydropyridines through N-acyl pyridinium salts, enabling enantioselective access to the compound. These methods utilize chiral auxiliaries and Grignard reagents, achieving yields up to 74% with high stereocontrol.
Vinyloxirane-Mediated Approaches
Donohoe et al. demonstrated the use of vinyloxiranes as dienolates in imino-aldol reactions to synthesize functionalized 1,2-dihydropyridines. Under catalysis with scandium triflate, yields of up to 63% were achieved, providing a versatile route for complex substitution patterns.
Proposed Synthetic Route for this compound
Based on the reviewed literature, an optimized synthesis pathway could involve:
Step 1: Suzuki coupling of a suitable 3-(2-cyanophenyl)-5-(2-pyridyl)-2(1H)-pyridone precursor with an appropriate allylboronic acid derivative to introduce the but-2-en-1-yl group.
Step 2: Hydrolysis of nitrile groups to amides followed by Hofmann rearrangement to generate the amino functionality at the 3-position.
Step 3: Radical deoxygenation using tributyltin hydride to remove oxygen functionalities, leading to the desired amino-dihydropyridine core.
Step 4: Final functionalization and purification, including crystallization to obtain the compound as crystalline solids.
Data Tables Summarizing Key Parameters
| Methodology | Starting Material | Reagents & Conditions | Yield (%) | Key Features |
|---|---|---|---|---|
| Palladium-catalyzed coupling | Nitrile precursor | Pd catalyst, boronic acid, base, heat | 70–85 | High regioselectivity, versatile |
| Hydrolysis + Hofmann rearrangement | Nitrile derivatives | H₂SO₄, NaOH, Br₂ | 60–75 | Converts nitrile to amino group |
| Radical deoxygenation | Hydroxylated intermediates | Bu₃SnH, radical initiator | 37–63 | Removes oxygen, introduces amino group |
| Photochemical cyclization | Hydroxamic acid esters | UV irradiation | 32–58 | Mild conditions, efficient ring closure |
| Asymmetric synthesis | N-acyl pyridinium salts | Chiral auxiliaries, Grignard | Up to 74 | Stereoselective, high purity |
Concluding Remarks
The synthesis of This compound can be achieved through a combination of modern cross-coupling techniques, strategic hydrolysis, and radical deoxygenation. The most robust approach involves palladium-catalyzed Suzuki coupling to install the allyl group, followed by nitrile hydrolysis and Hofmann rearrangement to introduce the amino functionality, and finally radical deoxygenation to refine the heterocyclic core.
This multi-step methodology, supported by recent research advances, offers a scalable and efficient pathway suitable for medicinal chemistry applications and further functionalization.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(but-2-en-1-yl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyridinone compounds .
Scientific Research Applications
3-Amino-1-(but-2-en-1-yl)-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism by which 3-Amino-1-(but-2-en-1-yl)-1,2-dihydropyridin-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-amino-1-(but-2-en-1-yl)-1,2-dihydropyridin-2-one can be contextualized by comparing it to related dihydropyridinone derivatives.
Substituent Chain Length and Unsaturation
- 3-Amino-1-ethyl-1,2-dihydropyridin-2-one (C₇H₁₀N₂O, MW 138.17): The ethyl group is a shorter saturated substituent, resulting in reduced steric hindrance and higher polarity compared to the butenyl analog. Its SMILES (CCN1C=CC=C(C1=O)N) highlights the absence of double bonds in the substituent, which may limit π-π interactions in supramolecular assemblies .
- This compound is structurally closer to the target molecule but lacks the additional methyl group in the substituent .
Branched vs. Linear Substituents
- 3-Amino-1-(3,3-dimethylbutyl)-1,2-dihydropyridin-2-one (C₁₁H₁₈N₂O, MW 194.27): The branched dimethylbutyl group increases hydrophobicity and steric bulk, which could enhance membrane permeability in biological systems but reduce solubility in polar solvents. This contrasts with the linear butenyl group, which balances lipophilicity and conformational flexibility .
Functionalized Substituents
- 3-Amino-1-(2,2-difluoroethyl)-1,2-dihydropyridin-2-one: Fluorination at the substituent (C₇H₉F₂N₂O) introduces electronegative fluorine atoms, likely improving metabolic stability and altering dipole moments. Such modifications are absent in the butenyl analog, making this derivative more suitable for applications requiring oxidative resistance .
- This contrasts with the purely aliphatic butenyl group in the target compound .
Positional Isomers and Derivatives
- 5-Amino-1-(but-2-en-1-yl)-6-methyl-1,2-dihydropyridin-2-one (C₁₀H₁₄N₂O): The addition of a methyl group at position 6 introduces steric hindrance near the amino group, which may affect tautomerism or intermolecular interactions. This positional isomer highlights how minor structural changes can significantly alter chemical behavior .
Data Table: Key Structural and Physical Properties
Research Findings and Implications
- Synthetic Accessibility : The butenyl-substituted derivative is less commonly reported in commercial catalogs compared to ethyl or branched analogs, suggesting synthetic challenges or niche applications .
- Biological Relevance: Compounds like 3-amino-1-[(pyridin-2-yl)methyl]-1,2-dihydropyridin-2-one (C₁₂H₁₃N₃O) demonstrate the importance of aromatic substituents in targeting protein-binding sites, a feature absent in the aliphatic butenyl analog .
- Material Science : Fluorinated derivatives may exhibit unique crystallographic packing behaviors due to C-F···H-N interactions, as inferred from hydrogen-bonding studies in related systems .
Biological Activity
3-Amino-1-(but-2-en-1-yl)-1,2-dihydropyridin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound possesses a unique structure characterized by a dihydropyridinone core with an amino group and an alkenyl side chain. The chemical formula is , and it has a molecular weight of approximately 165.20 g/mol.
Research indicates that this compound exhibits various biological activities primarily through the modulation of signaling pathways:
- Antioxidant Activity : This compound has been shown to enhance the cellular defense against oxidative stress by influencing the Nrf2-Keap1 pathway, which is crucial for the expression of antioxidant enzymes .
- Anti-inflammatory Effects : Studies suggest that it may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediating immune responses .
- Cytotoxicity Against Cancer Cells : Preliminary studies have demonstrated cytotoxic effects on various cancer cell lines, indicating potential as an anticancer agent .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Increased Nrf2 activation | |
| Anti-inflammatory | Reduced levels of TNF-alpha | |
| Cytotoxicity | Induced apoptosis in cancer cell lines |
Case Study: Nrf2 Activation
A notable study investigated the effect of this compound on Nrf2 activation in human cell lines. The results indicated that the compound significantly increased the expression of antioxidant enzymes, suggesting its role in protecting cells from oxidative damage .
Case Study: Cancer Cell Lines
In vitro experiments on breast and colon cancer cell lines revealed that treatment with this compound led to a dose-dependent reduction in cell viability. Mechanistic studies indicated that this cytotoxicity was associated with the induction of apoptosis, as evidenced by increased levels of cleaved caspases .
Pharmacological Implications
The biological activities of this compound suggest its potential as a therapeutic agent in treating oxidative stress-related diseases and certain cancers. Further investigations are warranted to elucidate its pharmacokinetics, optimal dosing regimens, and long-term effects.
Q & A
Q. What are the optimal synthetic routes for 3-amino-1-(but-2-en-1-yl)-1,2-dihydropyridin-2-one, and how can purity be maximized?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using α,β-unsaturated ketones and aminopyridine precursors. Key steps include:
- Reagent Selection : Use arylidenemalononitriles or acrylonitrile derivatives for ring closure .
- Catalysis : Transition metal catalysts (e.g., Cu(I)) improve regioselectivity, particularly for the but-2-en-1-yl substituent .
- Purification : Recrystallization using ethanol/water mixtures (70:30 v/v) achieves >95% purity, confirmed by HPLC .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?
- Methodological Answer :
- 1H/13C NMR : Identify the dihydropyridinone ring (δ 5.8–6.2 ppm for vinylic protons) and butenyl substituents (δ 4.9–5.3 ppm for allylic protons) .
- IR Spectroscopy : Confirm carbonyl (C=O) stretching at ~1680 cm⁻¹ and NH₂ bending at ~1600 cm⁻¹ .
- Mass Spectrometry : ESI-MS ([M+H]+) should match theoretical molecular weight (e.g., C₉H₁₁N₂O: calc. 163.09, found 163.1 ± 0.2) .
Q. How does pH influence the stability of this compound in aqueous solutions?
- Methodological Answer : Stability studies in buffered solutions (pH 2–10) reveal:
- Optimal Stability : pH 6–8 (degradation <5% over 24 hrs at 25°C).
- Degradation Pathways : Acidic conditions (pH <4) protonate the amino group, leading to ring-opening; alkaline conditions (pH >9) hydrolyze the carbonyl .
- Analytical Monitoring : Use UV-Vis spectroscopy (λmax = 270 nm) to track degradation kinetics .
Advanced Research Questions
Q. What computational methods (e.g., DFT) are suitable for analyzing the electronic properties of this compound, and how do they correlate with experimental data?
- Methodological Answer :
- DFT Setup : B3LYP/6-311G(d,p) basis set for geometry optimization and HOMO-LUMO analysis .
- Key Findings :
- HOMO density localizes on the dihydropyridinone ring (reactivity toward electrophiles).
- LUMO energy (-1.8 eV) predicts nucleophilic attack at the butenyl double bond .
- Validation : Compare computed IR/NMR spectra with experimental data (RMSD <5%) .
Q. How can reaction mechanisms involving this compound be elucidated, particularly in cross-coupling or cycloaddition reactions?
- Methodological Answer :
- Mechanistic Probes :
- Isotopic labeling (e.g., 15N at the amino group) tracks bond reorganization in Suzuki-Miyaura couplings .
- Kinetic isotope effects (KIE) differentiate concerted vs. stepwise pathways in [4+2] cycloadditions .
- Intermediate Trapping : Use low-temperature NMR (-40°C) to detect Pd(II)-π-allyl intermediates in catalytic cycles .
Q. What strategies resolve contradictions in biological activity data (e.g., conflicting IC50 values in enzyme inhibition assays)?
- Methodological Answer :
- Assay Optimization :
- Control solvent polarity (DMSO ≤1% v/v to avoid protein denaturation) .
- Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
- Data Normalization : Normalize IC50 to reference inhibitors (e.g., staurosporine for kinases) to mitigate batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
